molecular formula C16H21N3O2 B3746334 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B3746334
M. Wt: 287.36 g/mol
InChI Key: UMPWZPYLOHXBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is a complex organic compound that features a benzoxazole moiety linked to a piperazine ring, which is further connected to a dimethylpropanone group

Chemical Reactions Analysis

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize reaction outcomes .

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can be compared with other benzoxazole and piperazine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)14(20)18-8-10-19(11-9-18)15-17-12-6-4-5-7-13(12)21-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWZPYLOHXBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.